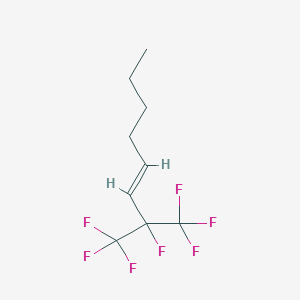

1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene

Description

1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene is a fluorinated alkene characterized by a branched octene backbone with multiple fluorine substituents and a trifluoromethyl group.

Key structural features include:

- Long carbon chain (C8): Provides higher molecular weight compared to shorter-chain fluorocarbons.

- Fluorine density: Multiple fluorine atoms enhance electronegativity and resistance to degradation.

- Trifluoromethyl group: Introduces steric bulk and electronic effects, influencing reactivity and solubility.

Structure

3D Structure

Properties

IUPAC Name |

(E)-1,1,1,2-tetrafluoro-2-(trifluoromethyl)oct-3-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F7/c1-2-3-4-5-6-7(10,8(11,12)13)9(14,15)16/h5-6H,2-4H2,1H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEPVIDCBWMJUEC-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC(C(F)(F)F)(C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C(C(F)(F)F)(C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene can be synthesized through several methods One common approach involves the reaction of a suitable octene derivative with fluorinating agents under controlled conditionsThe reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined and subjected to fluorination processes. The use of advanced fluorination techniques and equipment ensures efficient production with minimal by-products. Quality control measures are implemented to maintain the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.

Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols, while reduction can produce partially fluorinated hydrocarbons .

Scientific Research Applications

Organic Synthesis

1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene is utilized as a reagent in organic synthesis due to its ability to introduce trifluoromethyl groups into organic molecules. The trifluoromethyl group is known for enhancing the biological activity of pharmaceutical compounds and improving the stability of intermediates during synthesis.

Key Reactions:

- Alkylation Reactions: It can act as an alkylating agent in the formation of fluorinated alkenes.

- Cross-Coupling Reactions: This compound can participate in cross-coupling reactions with various nucleophiles to form complex fluorinated structures.

Material Science

The compound's unique fluorinated structure imparts specific properties that are beneficial in material science applications:

- Fluorinated Polymers: It serves as a precursor for synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are useful in coatings and insulation applications.

- Surface Modifications: The incorporation of this compound into surfaces can improve hydrophobicity and oleophobicity, making it ideal for applications in self-cleaning materials.

Pharmaceutical Development

In pharmaceuticals, the introduction of trifluoromethyl groups is known to alter the pharmacokinetics and pharmacodynamics of drug candidates. The use of this compound can lead to:

- Enhanced Bioactivity: Fluorinated compounds often exhibit increased potency and selectivity against biological targets.

- Improved Solubility: The unique properties of this compound can enhance the solubility of otherwise poorly soluble drugs.

Case Study 1: Synthesis of Antiviral Agents

Research has demonstrated that incorporating trifluoromethyl groups into antiviral agents can significantly increase their efficacy. A study involving the synthesis of novel antiviral compounds using this compound showed improved activity against viral strains compared to non-fluorinated analogs.

Case Study 2: Development of Fluorinated Polymers

A collaborative study between universities and industry partners focused on developing new fluorinated polymers using this compound as a building block. The resulting materials exhibited superior thermal stability and chemical resistance suitable for high-performance applications in electronics and aerospace.

Mechanism of Action

The mechanism by which 1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms can influence the compound’s reactivity and interactions with other molecules. Fluorine atoms can form strong bonds with carbon, enhancing the stability of the compound and affecting its behavior in chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Fluorinated Compounds

Structural and Functional Differences

The following table highlights structural and functional distinctions between 1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene and analogous compounds:

Notes:

GWP: Global Warming Potential; ODP: Ozone Depletion Potential.

Longer-chain fluorinated compounds (e.g., C8) are associated with higher environmental persistence .

Key Research Findings

Thermal Stability and Reactivity

- The trifluoromethyl group in the target compound likely enhances thermal stability compared to chlorotrifluoroethylene (R 1113), which contains a reactive chlorine atom prone to ozone depletion .

- Shorter-chain compounds like 1,1,1,2-tetrafluoroethane exhibit lower boiling points (-26°C) , whereas the C8 chain in the target compound suggests higher boiling points and viscosity, making it more suitable for polymer applications.

Environmental and Toxicity Profiles

- Unlike HCFC-123 and R 1113, which have significant ODP due to chlorine content, the target compound’s lack of chlorine suggests negligible ozone-depleting effects. However, its fluorinated structure may contribute to high GWP .

- Ethanesulfonyl fluoride derivatives (–3) demonstrate similar environmental persistence but differ functionally due to sulfonyl groups, which enhance surfactant properties .

Biological Activity

1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene (CAS No. 261760-26-3) is a fluorinated organic compound with a molecular formula of C9H11F7 and a molecular weight of 252.17 g/mol. This compound belongs to a class of substances known as per- and polyfluoroalkyl substances (PFAS), which are recognized for their unique chemical properties and widespread use in various industrial applications. Understanding the biological activity of this compound is crucial for evaluating its safety and potential health effects.

- Molecular Formula : C9H11F7

- Molecular Weight : 252.17 g/mol

- Synonyms : 1-(Perfluoroisopropyl)-1-hexene; 1,1,1,2-Tetrafluoro-2-trifluoromethyl-3-octene

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its potential toxicological effects and mechanisms of action in biological systems. Due to its structural similarities to other PFAS compounds, it is essential to analyze its activity through various studies.

Toxicological Studies

Research indicates that PFAS compounds can exhibit a range of biological activities, including endocrine disruption, immunotoxicity, and potential carcinogenic effects. For instance:

- Endocrine Disruption : Some studies have shown that certain PFAS can interfere with hormonal functions, leading to reproductive and developmental issues in animal models .

- Immunotoxicity : Epidemiological studies have linked PFAS exposure to altered immune responses in humans, suggesting that these compounds may impair the immune system's ability to respond effectively to pathogens .

Case Studies

A few notable case studies highlight the biological implications of similar fluorinated compounds:

- Hepatocellular Carcinogenesis :

- Human Health Effects :

Summary of Biological Effects Associated with PFAS

The mechanisms by which this compound exerts its biological effects are likely similar to other PFAS compounds:

- Receptor-Mediated Pathways : Many PFAS interact with nuclear receptors such as the peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and inflammation.

- Oxidative Stress : Exposure to fluorinated compounds may induce oxidative stress pathways leading to cellular damage.

Q & A

Q. What strategies are recommended for accessing reliable literature on fluorinated alkenes?

- Methodology : Prioritize databases like PubMed, ScienceDirect, and EBSCOHost for peer-reviewed studies (see Table 2 in ). Avoid non-peer-reviewed sources (e.g., supplier websites). Use CAS registry numbers (if available) to filter irrelevant entries in Google Scholar .

Google学术常用搜索技巧08:12

Q. How can computational chemistry predict the compound’s behavior in novel reaction pathways?

- Methodology : Employ molecular dynamics (MD) simulations to study fluorocarbon chain interactions in solvent environments. Compare with fluorinated dioxole/tetrafluoroethylene copolymers ([37626-13-4]) to predict regioselectivity in electrophilic additions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.